N,N-dimethyl-2-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidin-4-amine
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Overview
Description
N,N-dimethyl-2-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidin-4-amine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a triazolopyrimidine core, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the triazolopyrimidine core through a cyclization reaction of appropriate precursors under controlled conditions . The piperazine ring is then introduced through nucleophilic substitution reactions, followed by the addition of the N,N-dimethyl group using methylating agents .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives, depending on the reagents and conditions used .
Scientific Research Applications
N,N-dimethyl-2-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in binding studies with various enzymes and receptors.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The triazolopyrimidine core is known to bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. The piperazine ring enhances the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal with a similar triazole structure.
Trazodone: An antidepressant containing a triazolopyridine core.
Uniqueness
N,N-dimethyl-2-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. The presence of the N,N-dimethyl group and the piperazine ring enhances its pharmacokinetic properties and binding affinity compared to other similar compounds .
Properties
Molecular Formula |
C16H21N9 |
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Molecular Weight |
339.40 g/mol |
IUPAC Name |
N,N-dimethyl-2-[4-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]pyrimidin-4-amine |
InChI |
InChI=1S/C16H21N9/c1-12-10-14(25-16(20-12)18-11-19-25)23-6-8-24(9-7-23)15-17-5-4-13(21-15)22(2)3/h4-5,10-11H,6-9H2,1-3H3 |
InChI Key |
NZCXYZAODRXMDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)N3CCN(CC3)C4=NC=CC(=N4)N(C)C |
Origin of Product |
United States |
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